molecular formula C15H11NO5 B11096583 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid

Cat. No.: B11096583
M. Wt: 285.25 g/mol
InChI Key: XQMRTOHPXYYRQT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a fused ring system that includes an epoxy group and a benzoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid typically involves multi-step organic reactions One common method starts with the preparation of the isoindole derivative, which is then subjected to oxidation and cyclization reactions to form the epoxyisoindole structure

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the benzoic acid group suggests possible anti-inflammatory or antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with receptor sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is unique due to the presence of the epoxy group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other isoindole derivatives and expands its range of applications in scientific research and industry.

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H11NO5/c17-13-11-9-5-6-10(21-9)12(11)14(18)16(13)8-3-1-7(2-4-8)15(19)20/h1-6,9-12H,(H,19,20)

InChI Key

XQMRTOHPXYYRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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